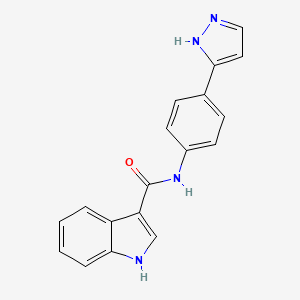

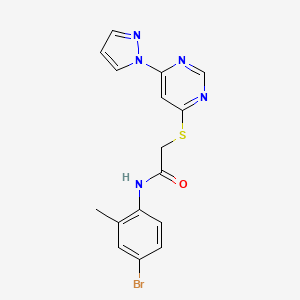

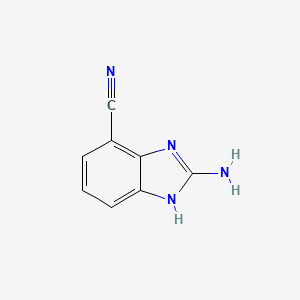

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide, commonly known as INDY, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. INDY is a small molecule inhibitor that targets the tumor necrosis factor receptor-associated factor 6 (TRAF6) protein, which is involved in several signaling pathways that regulate immune responses, inflammation, and cell survival.

Scientific Research Applications

Anticancer Potential

N-(4-(1H-pyrazol-3-yl)phenyl)-1H-indole-3-carboxamide derivatives have shown significant promise in anticancer research. A study by Hassan et al. (2021) explored the design, synthesis, and evaluation of pyrazole–indole hybrids as antitumor agents. These compounds demonstrated good-to-excellent antitumor activity against various human cancer cell lines, including human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549). Notably, some compounds exhibited superior anticancer inhibition performance against the HepG2 cancer cell line, highlighting their potential as strong anticancer candidate drugs Hassan et al., 2021.

Antimicrobial and Antifungal Activities

Beyond their anticancer applications, derivatives of this compound have also been investigated for their antimicrobial and antifungal properties. Hu et al. (2011) reported on the microwave-assisted synthesis of tetrazolyl pyrazole amides, which exhibited interesting bactericidal, pesticidal, herbicidal, and antimicrobial activities. This synthesis method provides a rapid and efficient means to produce compounds with potential applications in combating microbial infections and in agricultural pest control Hu et al., 2011.

Antidiabetic Activity

Research into the antidiabetic potential of pyrazole-indole derivatives has also yielded promising results. Sravanthi et al. (2017) synthesized a series of novel substituted pyrazoles containing indole and thiazole motifs, which were evaluated for their antihyperglycemic activity. Among these, specific compounds showed significant activity against α-amylase and α-glucosidase enzymes, highlighting their potential as therapeutic agents for diabetes management Sravanthi et al., 2017.

Antibacterial Activity

Additionally, pyrazole derivatives have been evaluated for their antibacterial efficacy. Maddila et al. (2016) synthesized a series of 1,3,4-thiadiazole compounds with pyrazole-3-carboxamide and pyrrole-3-carboxamide moieties, which exhibited significant anti-inflammatory activity and promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli Maddila et al., 2016.

Mechanism of Action

Target of Action

Pyrazole derivatives, which include this compound, have been known to exhibit diverse pharmacological effects

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes . The exact interaction of this compound with its targets would require further investigation.

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways

Result of Action

Pyrazole derivatives have been known to exhibit various biological activities . The specific molecular and cellular effects of this compound would need further investigation.

Biochemical Analysis

Biochemical Properties

It is known that pyrazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some pyrazole derivatives have shown anti-inflammatory effects through the inhibition of cyclooxygenases (COXs), key enzymes in the prostaglandin biosynthesis from arachidonic acid .

Cellular Effects

Some pyrazole derivatives have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that pyrazole derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c23-18(15-11-19-17-4-2-1-3-14(15)17)21-13-7-5-12(6-8-13)16-9-10-20-22-16/h1-11,19H,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUDTCVPNDVGSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2683730.png)

![N-(4-acetylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2683731.png)

![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)

![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)

![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)

![3-(Benzylthio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2683748.png)